Sodium xylenesulfonate
Description
Historical Context and Evolution of Sulfonate Chemistry
The study of organosulfur compounds, particularly sulfonic acids and their salts (sulfonates), is a significant branch of organic chemistry. wikipedia.orgbritannica.com Aromatic sulfonic acids are typically prepared by treating an aromatic compound with concentrated sulfuric acid and added sulfur trioxide in a process known as sulfonation. britannica.com This electrophilic aromatic substitution reaction has been a cornerstone of industrial organic chemistry for producing a wide range of materials. wikipedia.org
Historically, the development of sulfonation processes was crucial for the synthesis of dyes and pharmaceuticals. britannica.comchemithon.com For instance, an early method for producing phenol (B47542) involved the hydrolysis of sodium benzenesulfonate (B1194179) at high temperatures. wikipedia.org The ability of the sulfonic acid group to significantly enhance the water solubility of compounds has made it a vital functional group in chemical synthesis. britannica.com
The chemistry of glycosyl sulfonates was first described in 1929, though it remained relatively unexplored for several decades until significant work in the 1970s and 1980s. nih.gov In the broader context, sulfonation became a major industrial process for producing surfactants used in detergents and cleaning products. chemithon.com Sulfuric acid sulfonation is used specifically for the production of hydrotropes like sodium xylenesulfonate through an azeotropic reaction with xylene, where water formed during the reaction is removed via azeotropic distillation. chemithon.com Today, sulfonates are integral to numerous applications, from detergents and water-soluble dyes to ion-exchange resins. britannica.comwikipedia.org
Research Gaps and Future Directions in this compound Studies
Despite its widespread use, there are several areas where further research on this compound is warranted. A primary research gap is the precise elucidation of its hydrotropic mechanism. researchgate.net While the concept of stepwise self-aggregation is accepted, a more detailed molecular-level understanding of the interactions between the hydrotrope, water, and the solubilized solute is needed. researchgate.net Advanced analytical and computational modeling could provide deeper insights into the structure and dynamics of hydrotrope aggregates.
Future research should also focus on expanding the applications of this compound. Its ability to increase the solubility of redox-active organic compounds suggests potential for use in energy storage systems like aqueous flow batteries. acs.org Exploring its effectiveness with a wider range of poorly soluble active pharmaceutical ingredients (APIs) could also open new avenues in drug formulation.
Another direction for future studies involves sustainability and environmental impact. While this compound is considered readily biodegradable, research into more energy-efficient and greener synthesis routes, potentially using bio-based raw materials, would align with the broader goals of sustainable chemistry. atamanchemicals.comatamanchemicals.com Furthermore, comprehensive studies on its long-term environmental fate and potential effects in various ecosystems would provide a more complete picture of its life cycle.
Finally, there is a need to systematically investigate the structure-property relationships among different isomers of this compound and other hydrotropes. Research comparing isomers has shown that the position of the sulfonate group can significantly influence micellar and interfacial properties, suggesting that tailored hydrotropes could be designed for specific applications. acs.org A more quantitative understanding of how modifications to the hydrophobic or hydrophilic parts of the molecule affect its performance would enable the development of next-generation hydrotropes with enhanced efficacy and specificity.
Data Tables
Table 1: Physical and Chemical Properties of this compound (Note: Values may vary due to differences in isomeric composition and purity.) vulcanchem.com
| Property | Value | Source(s) |
| CAS Number | 1300-72-7 | atamanchemicals.comchemicalbook.com |
| Molecular Formula | (CH₃)₂C₆H₃SO₃Na | vulcanchem.comatamanchemicals.com |
| Molecular Weight | 208.21 g/mol | chemicalbook.com |
| Appearance | White crystals or powder; Clear pale yellow liquid in concentrated form | vulcanchem.comchemicalbook.com |
| Melting Point | 233 °C / >300 °C | vulcanchem.com |
| Boiling Point | 545 °C | vulcanchem.com |
| Water Solubility | >=10 g/100 mL at 20 °C | atamanchemicals.com |
| Partition Coefficient (log Kow) | -1.86 / -3.12 | vulcanchem.comatamanchemicals.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3,4-dimethylbenzenesulfonate | |
|---|---|---|
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InChI |
InChI=1S/C8H10O3S.Na/c1-6-3-4-8(5-7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 | |
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InChI Key |
QUCDWLYKDRVKMI-UHFFFAOYSA-M | |
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Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[Na+] | |
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Molecular Formula |
C8H9NaO3S | |
| Record name | SODIUM XYLENESULFONATE | |
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DSSTOX Substance ID |
DTXSID70274034 | |
| Record name | 3,4-Xylenesulfonic acid, sodium salt | |
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Molecular Weight |
208.21 g/mol | |
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Physical Description |
Xylenesulfonic acid, sodium salt is an odorless white crystalline powder. (NTP, 1992), White solid; [ICSC] Colorless solid; [CHEMINFO] Faintly beige powder; [MSDSonline], WHITE CRYSTALS OR POWDER. | |
| Record name | XYLENESULFONIC ACID, SODIUM SALT | |
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| Record name | Sodium xylenesulfonate | |
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| Record name | SODIUM XYLENESULFONATE | |
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Boiling Point |
315 °F at 760 mmHg (NTP, 1992), 157 °C | |
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| Record name | SODIUM XYLENESULFONATE | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 40 | |
| Record name | XYLENESULFONIC ACID, SODIUM SALT | |
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Density |
1.23 (NTP, 1992) - Denser than water; will sink | |
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Vapor Density |
6.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6.45 | |
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CAS No. |
1300-72-7; 29734-26-7, 827-93-0, 1300-72-7 | |
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| Record name | 3,4-Xylenesulfonic acid, sodium salt | |
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| Record name | Sodium xylenesulphonate | |
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| Record name | SODIUM O-XYLENE-4-SULFONATE | |
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Melting Point |
81 °F (NTP, 1992), 27 °C | |
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Synthesis Methodologies and Advanced Preparation of Sodium Xylenesulfonate Isomers
Optimization of Sulfonation Processes for Xylene Isomers
The optimization of the sulfonation process is critical for achieving high yield, desired isomer purity, and minimizing by-products. The reaction involves treating xylene with a sulfonating agent, most commonly sulfuric acid, oleum (a solution of sulfur trioxide in sulfuric acid), or sulfur trioxide gas. google.comchemithon.comwikipedia.org
The concentration of the sulfonating agent and the reaction parameters, such as temperature, are crucial factors that determine the rate and outcome of the reaction.
Oleum/Sulfuric Acid Concentration: The sulfonation of xylene isomers is highly dependent on the concentration of the sulfuric acid or oleum used. The reaction typically ceases when the acid concentration falls below approximately 90%, making the use of concentrated sulfuric acid or oleum necessary for driving the reaction to completion. chemithon.com The strength of the oleum, specifically its sulfur trioxide (SO₃) content, is a key factor in determining the reaction time. google.com Research on the sulfonation of o-xylene shows that varying the sulfuric acid concentration from 100.0% to 106.4% H₂SO₄ (indicating the presence of free SO₃) influences the isomer distribution. researchgate.net For the production of high-purity m-xylene-4-sulfonic acid, a continuous reaction process utilizes a sulfuric acid concentration of 70-80 wt%. google.com
Reaction Temperature: Temperature control is essential for managing the reaction rate and minimizing the formation of unwanted by-products. For instance, in a process for producing m-xylene-4-sulfonic acid, the reaction is conducted continuously at 70-80°C. google.com If the temperature rises to 80°C or higher, the formation of sulfone by-products becomes significant. google.com In oleum sulfonation processes for other aromatic compounds, reactions are advantageously conducted at temperatures below 200°C, preferably between 40°C and 150°C. google.com
The table below summarizes the influence of key reaction parameters on the sulfonation of xylene.
| Parameter | Influence on Reaction | Research Findings |
| Sulfonating Agent Concentration | Affects reaction rate and isomer distribution. Higher concentrations generally increase the rate. | The sulfonation reaction stops if the sulfuric acid concentration drops below about 90%. chemithon.com The ratio of ortho- to para-substitution in toluene sulfonation changes significantly with acid concentration. researchgate.net |
| Temperature | Controls reaction rate and by-product formation. Higher temperatures can lead to increased sulfone production. | A process for m-xylene-4-sulfonic acid specifies a temperature range of 70-80°C to minimize sulfone content. google.com |
| Reaction Time | Dependent on other parameters like temperature and oleum strength. | The rate of reaction decreases as the mole fraction of sulfur trioxide in oleum increases beyond a certain point. google.com |
Following the sulfonation of xylene, the resulting xylenesulfonic acid is neutralized to produce the sodium salt. Sodium hydroxide (B78521) (caustic soda) is the standard base used for this purpose in industrial applications. echemi.comchemicalforums.com The neutralization can be carried out with an aqueous solution of sodium hydroxide. google.comgoogle.com
The process involves carefully adding the sulfonic acid to the sodium hydroxide solution, or vice versa, often with dilution and cooling to manage the exothermic reaction. capitalresin.comchemistscorner.com For example, one method suggests a ratio of one part sulfonic acid to seven parts caustic soda by volume, with the caustic soda and sulfonic acid both being diluted in hot water before being gradually mixed. capitalresin.com The final product can then be sold as an aqueous solution or spray-dried to obtain a solid powder. echemi.comchemicalforums.com
The distribution of isomers (e.g., 2,3-, 2,4-, 3,4-dimethylbenzenesulfonic acid) is a critical aspect of the synthesis, as different isomers can have varying properties. The control of this distribution is influenced by the starting xylene isomer and the reaction conditions.
Kinetic studies on the sulfonation of o-xylene and m-xylene in aqueous sulfuric acid provide insight into isomer control. For o-xylene, two main monosulfonic acid products are formed: o-xylene-4-sulfonic acid and o-xylene-3-sulfonic acid. The degree of substitution at the position ortho to a methyl group is sensitive to the acid concentration. At 25°C, the degree of ortho-substitution changes from 48.5% to 40% as the H₂SO₄ concentration increases from 100.0% to 106.4%. researchgate.net
For producing specific, high-purity isomers, reaction conditions must be precisely controlled. A patented method for producing high-purity m-xylene-4-sulfonic acid with low sulfone content involves the continuous reaction of m-xylene with 70-80% sulfuric acid at 70-80°C. google.com This method yields a product with a sulfone content of 300 ppm or less, which is valuable as a solubilizer for liquid detergents. google.com
The table below illustrates the effect of sulfuric acid concentration on isomer formation during o-xylene sulfonation.
| H₂SO₄ Concentration | Degree of Ortho-Substitution (%) | Reference |
| 100.0% | 48.5 | researchgate.net |
| 106.4% | 40.0 | researchgate.net |
Isolation and Purification of Sodium Xylenesulfonate for Research Applications
For research purposes, high-purity isomers of this compound are often required. After synthesis and neutralization, the resulting aqueous solution contains the desired salt, unreacted reagents, and by-products. Industrial-scale isolation typically involves spray drying the neutralized solution to yield a solid powder. echemi.comchemicalforums.com
For laboratory and research applications, more refined purification techniques may be necessary. While the literature reviewed does not provide exhaustive details on research-scale purification of this compound, general methods for purifying sulfonates can be applied. These could include techniques such as recrystallization from a suitable solvent to remove impurities. The purity of the synthesized isomers can be confirmed using analytical methods like High-Performance Liquid Chromatography (HPLC), which has been used to verify single peaks for ortho- and para-isomers of alkyl xylene sulfonates. acs.org
Scalable Synthesis Approaches for Industrial and Academic Production
The synthesis of this compound is a highly scalable process, forming the basis of large-scale industrial production. The foundational method involves the sulfonation of an aromatic hydrocarbon followed by neutralization. echemi.comchemicalforums.com
For industrial production, continuous sulfonation processes are often preferred over batch processes for efficiency and consistency. chemithon.com Falling film reactors are commonly used for reacting liquid alkylbenzenes with sulfur trioxide gas, allowing for short residence times and good heat control. acs.orgasiachmical.com A continuous process has been specifically described for producing high-purity m-xylene-4-sulfonic acid, highlighting its industrial applicability. google.com Today, the primary industrial method for producing hydrotropes like this compound involves the azeotropic reaction of xylene with sulfuric acid, where water formed during the reaction is removed to drive it to completion. chemithon.com These scalable methods are adaptable for both large industrial outputs and smaller academic production runs.
Investigation of By-product Formation and Mitigation Strategies
A significant challenge in the sulfonation of aromatic hydrocarbons is the formation of undesired by-products, which can reduce yield and affect the quality of the final product. google.com
Sulfone Formation: The most common by-products are sulfones, which are formed when a molecule of the sulfonating agent reacts with two molecules of the aromatic compound. google.com In the sulfonation of xylene, sulfone formation can reach up to 8 to 10 percent. google.com The production of these by-products is influenced by reaction conditions, such as temperature. For example, temperatures above 80°C can significantly increase sulfone production during m-xylene sulfonation. google.com
Mitigation Strategies: Several strategies have been developed to minimize sulfone formation. One approach involves carrying out the sulfonation in the presence of a solvent like liquid sulfur dioxide. google.com Another effective method is the addition of a sulfone inhibitor. It has been discovered that inorganic sulfites, such as sodium sulfite (B76179), can be used in amounts effective to reduce sulfone formation. google.com An alternative process improvement involves feeding the aromatic compound into a series of reaction vessels, where each vessel receives only a fraction of the required sulfonating agent (gaseous SO₃ diluted in an inert gas), thereby limiting the localized excess of SO₃ that can lead to by-product formation. google.com
The following table outlines key by-products and strategies for their mitigation.
| By-product | Formation Conditions | Mitigation Strategy |
| Sulfones | Reaction of SO₃ with two aromatic molecules; higher temperatures. google.comgoogle.com | Use of inhibitors like sodium sulfite. google.com |
| Sulfones | Excess of sulfonating agent. google.com | Staged addition of the sulfonating agent. google.com |
| Sulfones | High reaction temperatures. google.com | Maintain reaction temperature below 80°C. google.com |
Advanced Solution Chemistry and Colloidal Science of Sodium Xylenesulfonate
Mechanisms of Hydrotropic Solubilization by Sodium Xylenesulfonate
The primary function of this compound in aqueous solutions is to increase the solubility of hydrophobic compounds. This phenomenon, known as hydrotropy, involves a complex interplay of molecular interactions that differ fundamentally from the action of traditional surfactants.
Self-Aggregation Phenomena and Critical Hydrotrope Concentration (MHC)
Hydrotropes like this compound are characterized by their amphiphilic nature, possessing both a hydrophilic sulfonate group and a hydrophobic xylene ring. However, the hydrophobic portion is generally too small to induce the spontaneous self-aggregation into well-defined micelles that is characteristic of surfactants. Instead, the self-aggregation of this compound is often described as a more gradual, stepwise process. wikipedia.org
The concentration at which the hydrotropic effect becomes significant is known as the Minimum Hydrotrope Concentration (MHC). Below the MHC, the hydrotrope molecules exist predominantly as monomers, and there is little to no increase in the solubility of a hydrophobic solute. Above the MHC, the hydrotrope molecules begin to form aggregates, which are thought to be loose, planar, or open structures rather than the compact, spherical micelles of surfactants. researchgate.net This aggregation is a key factor in the solubilization process. While the concept of MHC is well-established, specific experimental values for this compound can vary depending on the solute and the experimental conditions. Some studies have indicated that the MHC for various hydrotropes can range between 0.40 and 0.60 mol/L. researchgate.net
Interaction with Hydrophobic Compounds in Aqueous Media
The aggregates of this compound provide a more hydrophobic microenvironment within the bulk aqueous solution, into which poorly soluble compounds can partition. The solubilization is believed to occur through cooperative specific interactions between the hydrotrope and the solute molecules. researchgate.net This interaction can be influenced by the specific nature of the hydrophobic compound.
For instance, in a study investigating the solubility of various redox-active organic compounds, this compound demonstrated a significant ability to alter their aqueous solubility. The extent and even the direction of this effect were found to be highly dependent on the specific solute. nih.gov
| Compound | Initial Solubility (M) | Solubility with 20 wt% NaXS (M) | Change in Solubility |
|---|---|---|---|
| 4-OH-TEMPO | 1.18 ± 0.04 | 1.99 ± 0.12 | Increased |
| AQDS | 0.83 ± 0.03 | 0.39 ± 0.06 | Decreased |
| BDS | 0.52 ± 0.01 | 0.03 ± 0.05 | Decreased |
This data highlights the specificity of hydrotropic action, where this compound can act as a "salting-in" agent for some compounds (like 4-OH-TEMPO) and a "salting-out" agent for others (like AQDS and BDS). nih.gov
Role in Destabilization of Liquid Crystalline Phases
The interaction of this compound with organized molecular assemblies, such as liquid crystalline phases, is an area of significant interest. While direct studies on the effect of this compound on the stability of lyotropic liquid crystals are not extensively documented in the reviewed literature, insights can be drawn from the behavior of structurally similar compounds like linear alkylbenzene sulfonates (LAS).
In LAS systems, the addition of electrolytes can promote the transformation from a micellar solution to lamellar liquid crystalline phases. whiterose.ac.uk It is plausible that a hydrotrope like this compound, by altering the solvent quality and interacting with the amphiphilic molecules, could influence the stability of such ordered phases. The introduction of a hydrotrope can disrupt the delicate balance of forces that govern the formation and stability of liquid crystalline structures, potentially leading to the destabilization of lamellar or other mesophases. This effect is likely due to the hydrotrope's ability to increase the solubility of the individual amphiphilic molecules, thereby favoring a more disordered state.
Thermodynamics of Hydrotrope Association
The association of the hydrophobic xylene moieties is likely driven by the hydrophobic effect, an entropically favorable process resulting from the release of structured water molecules from around the nonpolar groups. Calorimetric studies on the adsorption of isomeric alkylxylene sulfonates have suggested that enthalpy is the main driving force for adsorption at low concentrations, while entropy becomes more dominant at higher concentrations. osti.gov This suggests a complex interplay of forces that can vary with the concentration of the hydrotrope.
Interfacial Properties and Surface Activity of this compound
Despite being a hydrotrope and not a classical surfactant, this compound does exhibit some surface activity due to its amphiphilic structure. It can adsorb at interfaces, such as the air-water interface, and influence interfacial properties, although its efficiency in reducing surface tension is generally lower than that of conventional surfactants.
Investigations into the interfacial properties of this compound have shown that it can lower the surface tension of water, but not to the same extent as surfactants with longer alkyl chains. nih.gov The absence of a sharp break in the surface tension versus concentration curve further supports the lack of classical micelle formation. nih.gov Specific quantitative data on the surface tension of aqueous this compound solutions at various concentrations and its contact angle on different surfaces are not extensively detailed in the readily available scientific literature, which limits a more in-depth quantitative analysis in this area.
Impact on Air-Water, Decane-Water, and Solid-Water Interfaces
This compound and its derivatives demonstrate significant interfacial activity at various phase boundaries, including air-water, oil-water (e.g., decane-water), and solid-water interfaces. acs.org This broad activity is fundamental to its utility in diverse applications.
At the air-water interface , the adsorption of this compound molecules leads to a reduction in surface tension. The hydrophobic tails orient towards the air, while the hydrophilic sulfonate groups are hydrated in the water phase. epa.govresearchgate.net This phenomenon is the basis for its function as a wetting agent and foaming agent.
At the decane-water interface , which serves as a model for an oil-water interface, this compound acts as an emulsifier. It lowers the interfacial tension between the two immiscible liquids, facilitating the formation and stabilization of emulsions. The surfactant molecules form a film at the interface, with the hydrophobic part solvated in the decane (B31447) and the hydrophilic part in the water. This reduces the free energy of the system and prevents the coalescence of droplets. acs.org
The behavior at solid-water interfaces is more complex and depends on the nature of the solid surface. On hydrophobic surfaces, such as Teflon, the hydrophobic part of the this compound molecule can adsorb onto the solid, leaving the hydrophilic sulfonate group facing the water. This can alter the wettability of the surface, making it more hydrophilic. Conversely, on hydrophilic surfaces like glass or minerals such as montmorillonite, the interaction can be more varied, potentially involving electrostatic interactions between the sulfonate group and charged sites on the surface. acs.orgnih.gov The adsorption on solid surfaces is critical in applications like detergency and as a dispersant.
Influence of Isomerism on Interfacial Properties
The isomeric structure of alkyl xylenesulfonates has a remarkable influence on their micellar and interfacial properties. The relative positions of the alkyl chain and the sulfonate group on the benzene (B151609) ring can lead to significant differences in how the molecules pack at interfaces and self-assemble into micelles. acs.org
A study comparing two isomeric sodium dodecyl xylenesulfonates, one with the sulfonate group ortho to the C12 alkyl chain (O-XS) and the other with the sulfonate group para to the alkyl chain (P-XS), revealed distinct behaviors. acs.org The position of the hydrophilic head group relative to the hydrophobic tail affects the molecular geometry and, consequently, the packing efficiency at interfaces.
These structural differences are reflected in key physicochemical parameters. For instance, the critical micelle concentration (CMC) and the surface tension at the CMC can vary between isomers. The effectiveness of a surfactant in reducing surface and interfacial tension is directly linked to its adsorption efficiency and the area it occupies at the interface, both of which are influenced by its isomeric form. acs.orgnih.gov Fourier transform infrared (FTIR) spectroscopy has been used to investigate the micellar microstructure, revealing differences in the packing of the hydrocarbon chains for the different isomers. acs.org
Table 1: Influence of Isomerism on the Interfacial Properties of Sodium Dodecyl Xylenesulfonate Surfactants (Note: This table is illustrative, based on findings that show a remarkable influence of isomer position on interfacial properties. acs.org Actual values would be derived from specific experimental data.)
| Property | Ortho Isomer (O-XS) | Para Isomer (P-XS) |
| Critical Micelle Concentration (CMC) | Different | Different |
| Surface Tension at CMC | Different | Different |
| Molecular Packing at Interface | Distinct | Distinct |
| Micellar Microstructure | Varied Hydrocarbon Chain Packing | Varied Hydrocarbon Chain Packing |
Phase Behavior of this compound in Complex Systems
Investigation of Aqueous Binary Systems (e.g., Sodium p-Xylenesulfonate-Water)
The phase behavior of this compound in water is characteristic of many surfactants. At low concentrations, it exists as individual molecules (monomers) in solution. As the concentration increases, these monomers begin to self-assemble into organized structures. The simplest representation of this behavior is a binary phase diagram, which maps the different phases present at various compositions and temperatures. lubrizolcdmo.comagnopharma.com
In a typical sodium p-xylenesulfonate-water system, as the surfactant concentration is increased at a constant temperature, the system will eventually reach the critical micelle concentration (CMC), where spherical micelles form. At still higher concentrations, these systems can form more complex, ordered structures known as liquid crystalline phases or mesophases. lubrizolcdmo.com These phases are intermediate between a true liquid and a solid crystal.
Common liquid crystalline phases observed in surfactant-water systems include:
Hexagonal phase (or middle phase): Surfactant molecules are arranged in long, parallel cylindrical micelles, which are packed in a hexagonal array.
Lamellar phase (or neat phase): Surfactant molecules form bilayers separated by layers of water. This structure is similar to that of biological membranes. agnopharma.com
The specific phases that form, and the concentrations at which they appear, are highly dependent on the molecular geometry of the surfactant. agnopharma.com
Effects of Temperature, Salinity, and pH on Phase Behavior
The phase behavior of this compound solutions is sensitive to environmental factors such as temperature, salinity (the concentration of dissolved salts), and pH. onepetro.org
Temperature can affect the solubility of the surfactant and the stability of different phases. For some ionic surfactants, an increase in temperature can lead to a decrease in the CMC. The boundaries between different liquid crystalline phases on a phase diagram are also temperature-dependent. agnopharma.com
Salinity has a pronounced effect on the phase behavior of ionic surfactants like this compound. The addition of an electrolyte, such as sodium chloride, shields the electrostatic repulsion between the charged sulfonate head groups. This promotes the closer packing of surfactant molecules, generally leading to a lower CMC and favoring the formation of larger aggregates and different liquid crystalline structures at lower surfactant concentrations. onepetro.orgnih.gov The presence of divalent cations like calcium can have an even more significant impact than monovalent cations. onepetro.org
pH can influence the phase behavior, particularly if the surfactant molecule contains functional groups whose charge is pH-dependent. For a strong electrolyte like this compound, the sulfonate group remains ionized over a wide pH range. Therefore, the effect of pH on its phase behavior is generally less dramatic than for surfactants with weakly acidic or basic groups, although extreme pH values can alter interactions in the system. nih.govresearchgate.netescholarship.org
Formation and Interpretation of Microemulsions
This compound, often in combination with a co-surfactant, can stabilize microemulsions. A microemulsion is a thermodynamically stable, transparent, and isotropic mixture of oil, water, and surfactant(s). mdpi.com Unlike conventional emulsions (macroemulsions), which are thermodynamically unstable and tend to separate over time, microemulsions form spontaneously under the right conditions. mdpi.com
The formation of a microemulsion involves the reduction of the interfacial tension between the oil and water phases to an ultra-low value. The surfactant and co-surfactant molecules form a flexible film at the oil-water interface. nih.gov Depending on the composition and conditions, different microstructures can exist:
Oil-in-water (o/w) microemulsion: Discrete droplets of oil are dispersed in a continuous water phase.
Water-in-oil (w/o) microemulsion: Discrete droplets of water are dispersed in a continuous oil phase.
Bicontinuous microemulsion: The oil and water phases form continuous, interpenetrating domains separated by the surfactant film. nist.gov
The type of microemulsion formed is influenced by factors such as the surfactant structure, temperature, and salinity. onepetro.orgmdpi.com In systems containing alkylxylenesulfonates, it is common to observe a transition from an oil-in-water to a water-in-oil microemulsion (or vice versa) by varying parameters like salinity. Often, a three-phase system exists in the transition region, consisting of an excess oil phase, an excess water (brine) phase, and a middle-phase microemulsion that contains most of the surfactant. onepetro.org The interpretation of these phase behaviors is crucial for optimizing formulations in applications such as enhanced oil recovery. onepetro.org
Vesicle Formation and Compositional Relationships
This compound (SXS), a well-known hydrotrope, plays a significant role in the formation of vesicles, particularly in mixed systems with other amphiphiles like lipids and nonionic surfactants. Its primary function in these systems is to solubilize vesicle-forming compounds into an isotropic solution, from which vesicles can be spontaneously formed, often through a simple dilution process. tandfonline.comtandfonline.com This method can produce vesicle dispersions with greater stability compared to those formed by direct dispersion of a lamellar liquid crystal. tandfonline.com
Research into the kinetics of vesicle formation in systems composed of lecithin (B1663433), this compound, and water has provided detailed insights into the underlying mechanisms. acs.orgacs.org In this ternary system, two essential phases are identified: a micellar (L₁) phase and a lamellar liquid-crystalline (LLC) phase. acs.org Vesicles exist in equilibrium between these two phases. acs.org Light scattering and conductance measurements of the L₁ phase have revealed a specific compositional relationship within the micelles, showing a molecular ratio of approximately one-to-one for this compound to lecithin. acs.orgresearchgate.net The formation of vesicles from these lecithin/SXS micelles is understood to occur through the agglomeration and collision of micellar fragments, a mechanism demonstrated by stopped-flow kinetic studies. acs.orgacs.orgresearchgate.net
The interaction between SXS and lecithin also influences the structural dimensions of the lamellar phase. acs.org At certain concentrations, the interaction leads to a decrease in the interlayer spacing of the lamellar liquid crystal, an effect attributed to an increase in entropy. acs.org However, at higher concentrations of this compound, the interlayer spacing increases, which is thought to be caused by the movement of ionized SXS into the aqueous layer of the liquid crystal structure. acs.org
This compound is also effective in forming vesicles with nonionic surfactants. tandfonline.comtandfonline.com In a system containing SXS and Laureth 4 (a nonionic surfactant), SXS was shown to solubilize the surfactant to a high degree, creating an isotropic solution containing up to 40% by weight of Laureth 4. tandfonline.comtandfonline.com Vesicles are then formed by diluting this isotropic solution with water. tandfonline.com The resulting vesicle dispersion contains a significantly lower concentration of the components in its continuous aqueous phase, demonstrating an efficient encapsulation of the nonionic surfactant within the vesicle structures. tandfonline.comtandfonline.com
The tables below summarize the compositional relationships in vesicle formation for the discussed systems.
Table 1: Compositional Data for Vesicle Formation in the this compound (SXS) / Laureth 4 System tandfonline.comtandfonline.com
| Component | Isotropic Solution (Pre-dilution) | Vesicle Dispersion (Post-dilution) | Aqueous Continuous Phase (in equilibrium with vesicles) |
| Laureth 4 | Up to 40% by weight | 3.2% by weight | 0.04% |
| SXS | Variable | Not specified | 0.4% |
| Water | Variable | Not specified | Balance |
This table illustrates the high solubilization capacity of SXS for the nonionic surfactant and the resulting composition of the vesicle dispersion after dilution.
Table 2: Key Findings in the this compound (SXS) / Lecithin System acs.orgacs.org
| Parameter | Finding |
| System Phases | Micellar (L₁) phase in equilibrium with a Lamellar Liquid-Crystalline (LLC) phase. |
| Micellar Composition | The molar ratio of SXS to lecithin molecules in the micelles is approximately 1:1. |
| Formation Mechanism | Vesicles form via the collision and agglomeration of micellar fragments. |
| Structural Impact | SXS concentration affects the interlayer spacing of the lamellar liquid crystal phase. |
This table highlights the specific molecular ratio and kinetic mechanism identified in the lecithin-based system.
Interactions of Sodium Xylenesulfonate with Biomolecules and Biological Systems
Solubilization and Stabilization of Biomolecules by Sodium Xylenesulfonate
This compound is recognized for its capacity to increase the aqueous solubility of hydrophobic molecules, a process known as hydrotropy. This property is particularly valuable for the formulation and delivery of poorly soluble drugs and for stabilizing biomolecules that are prone to aggregation.
Mechanistic Studies of Lecithin (B1663433) Solubilization
The solubilization of lecithin, a key component of cell membranes, by this compound has been a subject of scientific investigation to understand the underlying mechanisms of hydrotropy. Studies have shown that the interaction between this compound and lecithin is a cooperative process. nih.govresearchgate.net Unlike traditional surfactants that form micelles above a critical micelle concentration, this compound appears to interact with lecithin through a more gradual association. nih.gov
Vapor pressure measurements, surface tension analysis, and conductivity studies have indicated that the association between this compound and lecithin occurs progressively over a concentration range where the increased solubility of lecithin is observed. nih.gov A proposed model suggests that the hydrotrope molecules interact with the lecithin aggregates, leading to their breakdown into smaller, more soluble complexes. nih.gov This process is characterized by a "catastrophic incorporation threshold concentration," a point at which a significant increase in lecithin solubility is observed. nih.gov
Below is a table summarizing the key findings from mechanistic studies of lecithin solubilization by this compound:
| Experimental Technique | Observation | Implication |
| Vapor Pressure Measurements | Gradual change in activity of this compound in the presence of lecithin. | Indicates a non-micellar, associative mechanism. |
| Surface Tension | No abrupt change, characteristic of micelle formation, was observed. | Supports the theory of a gradual, cooperative association. |
| Conductivity | Gradual changes in conductivity with increasing this compound concentration. | Suggests the formation of mixed aggregates rather than distinct micelles. |
Cooperative Association with Amphiphilic Biomolecules
The interaction of this compound with lecithin is a prime example of its cooperative association with amphiphilic biomolecules. nih.govresearchgate.net Amphiphiles, molecules possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, are fundamental components of biological systems. The solubilization of lecithin demonstrates that the association between the hydrotrope and the amphiphile is a synergistic process. nih.gov This cooperative binding is crucial for the effective solubilization and stabilization of these biomolecules in aqueous solutions.
Modulation of Biomolecular Interactions in Aqueous Environments
This compound, as an ionic compound, can influence a variety of interactions between biomolecules in aqueous solutions. Its presence can alter the electrostatic forces and hydration layers that govern the formation of biological complexes and the stability of macromolecules like proteins.
Effects on Protein Conformation and Stability
The stability of a protein's three-dimensional structure is crucial for its biological function and is influenced by the surrounding solvent environment. Salts can affect protein stability through various mechanisms, including electrostatic screening and interactions with the protein surface that can alter its hydration. rsc.orgamazonaws.comacs.orgplos.org this compound, by increasing the ionic strength of the solution, can stabilize or destabilize protein structures depending on the specific protein and the concentration of the salt. rsc.orgnih.gov For instance, the screening of repulsive electrostatic interactions on a protein's surface can lead to a more compact and stable conformation. However, at high concentrations, salts can also lead to dehydration of the protein surface, potentially causing aggregation and loss of function. The hydrotropic nature of the xylenesulfonate anion might also play a role by interacting with hydrophobic patches on the protein surface, although specific research on this aspect is limited.
Interactions with Liposome Systems and Cellular Mimics
Liposomes, artificial vesicles composed of lipid bilayers, are widely used as models for cell membranes and as drug delivery vehicles. nih.govnih.govmdpi.comdovepress.com The interaction of various molecules with liposomes provides insights into their potential effects on biological membranes. While specific studies detailing the in-depth mechanism of interaction between this compound and liposomes are not extensively available in the provided search results, its properties as a hydrotrope and a surfactant-like molecule suggest it can influence the integrity and permeability of lipid bilayers. It is plausible that at certain concentrations, this compound could insert into the lipid bilayer, altering its fluidity and potentially leading to the leakage of encapsulated contents. Its use in the study of liposome systems suggests it can be employed to modulate their properties for specific applications.
Impact on Enzyme Activity and Biocatalytic Processes
This compound (SXS), a hydrotrope, can influence enzyme activity and biocatalytic processes, primarily through its effects on the solubility of substrates and its interactions with the enzymes themselves. The nature and magnitude of this impact are dependent on the specific enzyme, the substrate, and the reaction conditions.
As a hydrotrope, this compound increases the aqueous solubility of poorly soluble organic compounds. This property can be advantageous in biocatalytic processes where the substrate is hydrophobic. By increasing the substrate's concentration in the aqueous phase, this compound can enhance its availability to the enzyme, potentially leading to an increased reaction rate.
However, the interaction of this compound with the enzyme itself is a critical factor. Like other surfactants and salts, this compound can either stabilize or destabilize an enzyme's structure. The effect is contingent on factors such as the enzyme's properties, the concentration of the hydrotrope, and the pH of the medium. For instance, while some salts can have a stabilizing effect on certain enzymes, they may act as destabilizing agents for others. The specific interactions between this compound and the amino acid residues on the enzyme's surface can lead to conformational changes that may either enhance or inhibit its catalytic activity.
Research on the closely related compound, sodium lignosulfonate, in the context of enzymatic hydrolysis of lignocellulosic biomass, has shown that it can enhance the process. This enhancement is attributed to its ability to prevent the non-productive adsorption of cellulase enzymes onto the lignin (B12514952) component of the biomass. By binding to the lignin, sodium lignosulfonate effectively reduces the amount of enzyme that becomes unproductively bound, thereby increasing the concentration of enzyme available to act on the cellulose (B213188) substrate. While this compound and sodium lignosulfonate are structurally different, these findings suggest a potential mechanism by which hydrotropes can positively influence biocatalytic reactions involving complex substrates.
Detailed research findings on the direct impact of this compound on the kinetic parameters of specific enzymes are not extensively available in publicly accessible literature. The following table illustrates hypothetical data based on the general understanding of hydrotrope-enzyme interactions to demonstrate how such data would be presented.
Hypothetical Data on the Effect of this compound on Enzyme Activity
| Enzyme | Substrate | This compound Concentration (M) | Relative Activity (%) | Effect on Km | Effect on Vmax |
|---|---|---|---|---|---|
| Lipase | p-Nitrophenyl Palmitate | 0.0 | 100 | - | - |
| Lipase | p-Nitrophenyl Palmitate | 0.1 | 120 | Decrease | Increase |
| Lipase | p-Nitrophenyl Palmitate | 0.5 | 90 | Increase | No significant change |
| Cellulase | Carboxymethyl Cellulose | 0.0 | 100 | - | - |
| Cellulase | Carboxymethyl Cellulose | 0.2 | 110 | No significant change | Increase |
Further empirical studies are necessary to fully elucidate the specific effects of this compound on the activity and kinetics of a broad range of enzymes and its potential applications in various biocatalytic processes.
Environmental Fate, Transport, and Ecotoxicological Assessment of Sodium Xylenesulfonate
Biodegradation Pathways and Rates of Sodium Xylenesulfonate
This compound is recognized as a readily biodegradable substance, indicating it is unlikely to persist in the environment. ashland.comnih.govsantos.com This classification suggests that its environmental half-life is substantially less than 60 days. nih.gov
Under aerobic conditions, this compound demonstrates rapid and effective biodegradation. santos.com Studies based on the OECD 301B test method have shown significant removal of the substance over a short period. In one study, 74% degradation was observed in 15 days. nih.gov Another set of tests recorded 88% and 84% degradation within 28 days, achieving the "readily biodegradable" threshold of 60% degradation in just 6 days. nih.gov
Conversely, information regarding its breakdown in the absence of oxygen is less definitive. Some sources suggest that the substance is not anaerobically degradable. santos.com This indicates that its primary environmental degradation pathway is dependent on the presence of oxygen.
Table 1: Aerobic Biodegradation of this compound (OECD 301B Test)
| Test Duration | Degradation Percentage (%) | Reference |
|---|---|---|
| 6 days | >60% | nih.gov |
| 15 days | 74% | nih.gov |
| 28 days | 84-88% | nih.gov |
While it is established that this compound undergoes extensive biodegradation, specific intermediate products formed during this process are not extensively detailed in the available scientific literature. For structurally similar compounds, such as Linear Alkylbenzene Sulfonates (LAS), the aerobic degradation pathway involves the formation of sulfophenylcarboxylic acids (SPCs) through the oxidation of the alkyl chain, which are then further broken down. nih.govnih.gov It is plausible that this compound follows a similar pathway, ultimately leading to complete mineralization into carbon dioxide, water, and inorganic sulfate. Upon combustion, hazardous decomposition products can include toxic fumes of carbon oxides, sulfur oxides, and sodium oxides. nih.gov
Bioaccumulation Potential and Environmental Mobility
The physical and chemical properties of this compound indicate a low potential for bioaccumulation and a high degree of mobility in aqueous environments. ashland.comnih.gov
The octanol-water partition coefficient (Log K_ow) is a key indicator of a substance's tendency to accumulate in the fatty tissues of organisms. A low Log K_ow value suggests a preference for remaining in water rather than partitioning into organic media. This compound has a measured Log K_ow of -3.12 at 20°C. ashland.comnih.govatamanchemicals.com This strongly negative value indicates that the substance is highly hydrophilic and has a very low potential to bioaccumulate. ashland.comewg.org
Further supporting this, bioconcentration factor (BCF) tests conducted on similar substances have shown minimal accumulation in aquatic organisms. nih.gov For example, studies with Cyprinus species (carp) resulted in BCF values of less than 2.3, confirming that the substance does not appreciably bioconcentrate in fish. nih.gov
Volatilization, the process of a substance evaporating from water into the air, is not an expected environmental fate pathway for this compound. ashland.comewg.org As a hydrotrope, it is not considered a volatile substance and possesses a negligible vapor pressure. nih.gov Its high water solubility and low vapor pressure mean it will overwhelmingly remain in the aqueous phase rather than partitioning to the atmosphere.
This compound exhibits a low potential to adsorb to soil and sediment. nih.govatamanchemicals.com This is predicted by its Soil Organic Carbon-Water Partitioning Coefficient (K_oc), which estimates how a chemical partitions between solid and solution phases. Estimated K_oc values for related dimethylsulfonate isomers are very low (0.7876 to 26.3 L/kg), indicating weak adsorption. nih.gov
Combined with its high water solubility, these properties suggest that if released into the environment, this compound will preferentially remain dissolved in the water column and is unlikely to bind significantly to suspended solids or sediment. nih.gov
Table 2: Physicochemical Properties Related to Environmental Fate and Mobility
| Property | Value | Reference |
|---|---|---|
| Log K_ow (Octanol-Water Partition Coefficient) | -3.12 @ 20°C | ashland.comnih.govatamanchemicals.com |
| Water Solubility | 664 g/L @ 20°C | nih.gov |
| Vapor Pressure | Negligible | nih.gov |
| Estimated K_oc (Soil Adsorption Coefficient) | 0.7876 - 26.3 L/kg | nih.gov |
Aquatic Ecotoxicity Studies
This compound is considered to be of low toxicity concern to aquatic organisms. santos.comashland.com It is readily biodegradable and has a low potential for bioaccumulation, suggesting that minor releases into the aquatic environment are not expected to lead to adverse effects. ashland.com
Toxicity to Algae, Daphnia, and Fish Species
Studies on the aquatic toxicity of this compound have been conducted across various trophic levels, including fish, aquatic invertebrates, and algae. cleaninginstitute.org Data indicates that freshwater green algae are the most sensitive species to this compound. cleaninginstitute.org Acute toxicity values (LC50/EC50) for fish, invertebrates, and algae are all greater than 1 mg/L. santos.com
Fish: Acute LC50 values from multiple studies are reported to be greater than 400 mg/L. cleaninginstitute.org
Invertebrates: For aquatic invertebrates such as Daphnia, acute EC50 values are consistently above 318 mg/L. cleaninginstitute.org
Algae: Freshwater green algae exhibit EC50 values in the range of 230-236 mg a.i./L. cleaninginstitute.org
Chronic and Acute Ecotoxicological Endpoints
| Organism Type | Species | Endpoint | Value (mg/L) |
|---|---|---|---|
| Fish | Not Specified | Acute LC50 | >400 cleaninginstitute.org |
| Invertebrates | Daphnia | Acute EC50 | >318 cleaninginstitute.org |
| Algae | Freshwater Green Algae | Acute EC50 | 230 - 236 cleaninginstitute.org |
| Algae | Freshwater Green Algae | NOEC | 31 - 75 cleaninginstitute.org |
Impact on Wastewater Treatment Processes
This compound can be introduced into industrial wastewater streams from aqueous-based cleaning systems used in facilities like metal finishing and plating plants. ascelibrary.orgascelibrary.org Its presence may inhibit certain aspects of metals removal during wastewater treatment. ascelibrary.orgascelibrary.org
Effects on Metal Removal via Hydroxide (B78521) Precipitation
Hydroxide precipitation is a common technique for removing heavy metals from wastewater, where the pH is adjusted to minimize the solubility of metal hydroxides. ascelibrary.org Research into the effect of this compound (SXS) on the removal of zinc through this method found that low concentrations of SXS did not have a significant impact on zinc removal. ascelibrary.orgascelibrary.org However, higher concentrations of SXS were found to significantly inhibit the removal of zinc via hydroxide precipitation. ascelibrary.orgascelibrary.org
Interaction with Flocculation Agents (e.g., polyaluminum chloride)
Flocculation agents are used to help remove metal hydroxide precipitates from the solution. ascelibrary.org Studies evaluating the combined effect of this compound and the flocculant polyaluminum chloride (PAC) on zinc removal showed a significant interaction. ascelibrary.orgascelibrary.org Higher concentrations of SXS, particularly when combined with above-optimal levels of PAC, were shown to significantly inhibit the removal of zinc. ascelibrary.orgascelibrary.org
Advanced Analytical Methodologies for Characterization of Sodium Xylenesulfonate
Spectroscopic Characterization Methods
Spectroscopic methods provide invaluable information about the molecular structure and functional groups present in sodium xylenesulfonate, serving as a powerful tool for identity confirmation and structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the chemical structure of organic molecules. Both ¹H (proton) and ¹³C NMR are used to confirm the identity of this compound nih.govguidechem.com. The spectra provide detailed information about the arrangement of hydrogen and carbon atoms in the molecule.
For this compound, ¹H NMR can confirm the presence of aromatic protons and methyl group protons, and their respective chemical environments can help distinguish between different isomers. The integration of the signals provides quantitative information about the number of protons in each environment. Analysis of NMR spectra has also been used to suggest the identity of impurities, such as ethyl benzenesulfonate (B1194179) nih.gov.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used for the identification and confirmation of this compound nih.gov.
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. Key expected absorptions include those for the sulfonate group (S=O stretching), aromatic ring C-H and C=C stretching, and aliphatic C-H stretching of the methyl groups researchgate.netmasterorganicchemistry.com. The pattern of C-H bending vibrations in the fingerprint region can also help differentiate between the substitution patterns of the xylene isomers (ortho-, meta-, para-) study.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study electronic transitions within a molecule. The benzene (B151609) ring in this compound is a chromophore that absorbs UV light. The UV spectrum typically shows a characteristic absorption peak around 280 nm, which is indicative of the aromatic ring structure researchgate.net. Subtle shifts in the absorption maximum (λmax) and the presence of multiple peaks can sometimes be used to help distinguish between different isomers study.com.
| Spectroscopic Technique | Application | Characteristic Findings | Reference |
|---|---|---|---|
| NMR (¹H, ¹³C) | Structural Elucidation and Isomer Identification | Provides detailed information on the carbon-hydrogen framework, confirming the aromatic and methyl groups. Helps in identifying isomers and impurities. | nih.govguidechem.com |
| Infrared (IR) | Functional Group Identification | Shows characteristic peaks for sulfonate (S=O), aromatic (C=C, C-H), and methyl (C-H) groups. | nih.govstudy.com |
| UV-Visible (UV-Vis) | Confirmation of Aromatic Ring | Displays absorption peaks characteristic of the benzene ring chromophore, typically around 280 nm. | nih.govresearchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For non-volatile, ionic compounds like this compound, soft ionization techniques such as electrospray ionization (ESI) are particularly effective.
In the analysis of sulfonated aromatic compounds using negative-ion ESI-MS, the formation of the deprotonated molecule [M-Na]⁻ is typically observed. For this compound (C₈H₉NaO₃S), this would correspond to the xylenesulfonate anion with a mass-to-charge ratio (m/z) corresponding to the anionic part of the molecule.
Upon collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, the xylenesulfonate anion is expected to undergo characteristic fragmentation. A primary fragmentation pathway for aromatic sulfonates is the neutral loss of sulfur dioxide (SO₂), which has a mass of 64 Da. This fragmentation provides a signature marker for the presence of the sulfonate group.
Based on this, a proposed fragmentation of the xylenesulfonate anion would likely yield the following significant fragments:
[C₈H₉O₃S]⁻ : The xylenesulfonate anion (parent ion).
[C₈H₉O]⁻ : Resulting from the neutral loss of SO₂.
[SO₃]⁻ : The sulfite (B76179) radical anion.
Table 1: Predicted Mass Spectrometry Fragmentation of Xylenesulfonate Anion
| Fragment Ion | Proposed Structure | Significance |
| [C₈H₉O₃S]⁻ | Xylenesulfonate Anion | Parent Ion |
| [C₈H₉O]⁻ | Dimethylphenoxide Anion | Loss of SO₂ |
| [SO₃]⁻ | Sulfite Radical Anion | Characteristic fragment of sulfonates |
This interactive table summarizes the likely fragmentation pattern of the xylenesulfonate anion based on the analysis of related sulfonated aromatic compounds.
Physicochemical Characterization Techniques
The behavior of this compound in solution, particularly its hydrotropic properties, is governed by its physicochemical characteristics. Techniques such as conductivity measurements, vapor pressure measurements, and partial molar volume determinations provide critical data for understanding its association behavior and thermodynamic properties. A key study by Horváth-Szabó, Yin, and Friberg in the Journal of Colloid and Interface Science (2001) investigated these properties to understand the hydrotropic action of this compound. nih.gov
Conductivity measurements of electrolyte solutions are highly sensitive to changes in the number and mobility of ions, making it an excellent method for studying the association of molecules like this compound. In the case of surfactants that form micelles, a distinct break in the plot of conductivity versus concentration is typically observed at the critical micelle concentration (CMC), indicating a sharp change in the state of association.
However, for this compound, the study by Horváth-Szabó and colleagues found that no such sudden change in conductivity was observed. nih.gov This indicates that the association of this compound molecules occurs gradually over a range of concentrations, which is a characteristic behavior of hydrotropes and distinguishes them from traditional micelle-forming surfactants. This gradual association is fundamental to its mechanism of solubilizing other compounds.
Table 2: Illustrative Conductivity Data for an Aqueous this compound Solution at 25°C
| Concentration (mol/L) | Conductivity (mS/cm) |
| 0.1 | Data unavailable |
| 0.2 | Data unavailable |
| 0.3 | Data unavailable |
| 0.4 | Data unavailable |
| 0.5 | Data unavailable |
This interactive table is a placeholder to demonstrate how conductivity data for this compound would be presented. The absence of a sharp break in a plot of this data would be indicative of its hydrotropic nature. Actual data would be required from the full research paper to populate this table.
Vapor pressure measurements of a solution provide a direct way to determine the activity of the solvent, and consequently, the activity coefficient of the solute. The activity of a substance is a measure of its "effective concentration" and is crucial for understanding the thermodynamic driving forces in solution processes, including solubilization.
In their research, Horváth-Szabó et al. utilized vapor pressure measurements to determine the mean activities of this compound in aqueous solutions. nih.gov This data is essential for quantitatively describing the non-ideal behavior of this compound solutions and for developing thermodynamic models of its hydrotropic action. The deviation of the activity coefficient from unity provides a measure of the non-ideality of the solution, which is influenced by the self-association of the hydrotrope molecules.
Table 3: Illustrative Mean Activity Coefficient Data for an Aqueous this compound Solution at 25°C
| Concentration (mol/L) | Mean Activity Coefficient (γ±) |
| 0.1 | Data unavailable |
| 0.2 | Data unavailable |
| 0.3 | Data unavailable |
| 0.4 | Data unavailable |
| 0.5 | Data unavailable |
This interactive table is a placeholder to show how mean activity coefficient data, derived from vapor pressure measurements, would be displayed. This data would quantify the non-ideal behavior of this compound in solution. The full research article is needed to provide the actual data.
The partial molar volume of a solute is the change in the total volume of a solution when one mole of that solute is added to a large volume of the solution. It provides valuable information about solute-solvent and solute-solute interactions. For hydrotropes, changes in partial molar volume with concentration can reflect the aggregation behavior of the molecules.
The study by Horváth-Szabó and team also included the determination of the partial molar volume of this compound. nih.gov This data complements the conductivity and vapor pressure measurements by providing another perspective on the association phenomena in solution. Gradual changes in the partial molar volume with increasing concentration would be consistent with the stepwise aggregation model of hydrotropes, as opposed to the abrupt change expected at the CMC of a surfactant.
Table 4: Illustrative Partial Molar Volume Data for an Aqueous this compound Solution at 25°C
| Concentration (mol/L) | Partial Molar Volume (cm³/mol) |
| 0.1 | Data unavailable |
| 0.2 | Data unavailable |
| 0.3 | Data unavailable |
| 0.4 | Data unavailable |
| 0.5 | Data unavailable |
This interactive table serves as a placeholder for partial molar volume data. Such data would offer insights into the molecular interactions and association of this compound in an aqueous environment. Access to the full scientific paper is required to populate this table with experimental values.
Toxicological Research and Safety Assessment of Sodium Xylenesulfonate
Mammalian Toxicity Studies
Acute Toxicity Assessments
Sodium xylenesulfonate exhibits low acute toxicity following oral, dermal, and inhalation exposures. ashland.comfederalregister.gov Studies have established high Lethal Dose (LD50) and Lethal Concentration (LC50) values, indicating that a large amount of the substance is required to cause acute toxic effects. The substance is reported to be a mild eye irritant and a slight skin irritant, but not a skin sensitizer. ashland.comfederalregister.gov
Table 1: Acute Toxicity Data for this compound
| Route | Species | Value | Reference |
|---|---|---|---|
| Oral | Not Specified | LD50 > 16200 mg/kg-bw | neaseco.com |
| Dermal | Not Specified | LD50 > 2000 mg/kg-bw | neaseco.com |
This table is interactive. Click on the headers to sort.
Repeated Dose Toxicity Studies (Oral and Dermal)
Investigations into the effects of repeated exposure to this compound have been conducted through both oral and dermal routes in animal models. ashland.com
In subchronic oral studies, no significant treatment-related toxicity was observed. federalregister.gov A 90-day study involving mice and rats fed diets containing this compound showed no adverse effects. federalregister.gov Similarly, 14-day dietary studies in mice and rats also resulted in no significant toxicity. federalregister.gov
Genotoxicity and Mutagenicity Evaluations
This compound has been evaluated for its potential to cause genetic mutations through a variety of in vitro and in vivo assays. federalregister.gov The collective evidence from several studies suggests it is not mutagenic or genotoxic. ashland.comneaseco.com
The mutagenic potential of this compound has been assessed using standard genotoxicity tests. In the Ames test, which uses Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, the compound did not show mutagenic activity, either with or without metabolic activation (S9). nih.gov
Results from the mouse lymphoma assay (MLA) have been varied. One report indicates a negative response in this assay. federalregister.gov However, another study found that while this compound induced dose-related increases in sister chromatid exchanges in cultured Chinese hamster ovary cells, it tested positive for mutagenicity in the mouse lymphoma assay at the highest concentration tested in the absence of the S9 metabolic activation system. nih.govepa.gov This positive result was observed with a clear, dose-dependent increase in mutant frequency without significant cytotoxicity. epa.gov
Table 2: Genotoxicity Assay Results for this compound
| Assay | Test System | Metabolic Activation | Result | Reference |
|---|---|---|---|---|
| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537) | With and Without S9 | Negative | nih.gov |
| Mouse Lymphoma Assay (MLA) | L5178Y cells | Not specified | Negative | federalregister.gov |
| Mouse Lymphoma Assay (MLA) | L5178Y cells | Without S9 | Positive | epa.gov |
This table is interactive. Click on the headers to sort.
Carcinogenicity Studies in Rodent Models
Long-term studies have been conducted to assess the carcinogenic potential of this compound in rodent models. The National Toxicology Program (NTP) performed two-year studies involving the dermal application of technical-grade this compound on F344/N rats and B6C3F1 mice. ewg.orgnih.gov Based on these extensive studies, there was no evidence of carcinogenic activity found in male or female rats or mice. ewg.org The general consensus is that carcinogenic effects are not expected from this compound. ashland.com
In the 2-year NTP dermal studies, this compound was administered in either water or a 50% ethanol (B145695) vehicle. nih.gov Throughout the studies, some clinical findings related to the skin at the site of application were noted, including tan or brown discoloration and the presence of crusty white deposits, which were presumed to be dried chemical residue. nih.gov These observations were not considered to be significant toxicological findings. nih.gov A separate study noted that dermal exposure could lead to epidermal hyperplasia. ewg.org
In a 17-day study, male and female rats showed significantly greater relative liver weights at higher concentrations, but their absolute liver weights were not increased, making the biological significance of this finding unclear. nih.gov Lesions observed grossly and microscopically in this shorter study were generally attributed to repeated hair clipping and not considered to be related to the chemical application. nih.gov
Reproductive and Developmental Toxicity Assessments (based on available data and surrogate chemicals)
To assess the potential for reproductive and developmental effects, data from surrogate chemicals, such as other hydrotropes, have been considered. For instance, the Organisation for Economic Co-operation and Development (OECD) reported that the hydrotrope calcium xylene sulfonate is not teratogenic (does not cause birth defects). ewg.org The OECD has also reported that hydrotropes, as a class of chemicals, are not toxic to reproduction. ewg.org
Table 1: Summary of Reproductive and Developmental Toxicity Data
| Endpoint | Finding | Basis | Source |
|---|---|---|---|
| Reproductive Toxicity | Not expected to elicit adverse effects on fertility. | Based on effects and endpoints of similar chemicals. | ashland.com |
| Developmental Toxicity | Not expected to elicit adverse effects on development. | Based on effects and endpoints of similar chemicals. | ashland.com |
| Teratogenicity (Surrogate) | The hydrotrope calcium xylene sulfonate is not teratogenic. | Data on a surrogate chemical. | ewg.org |
| General Reproductive Toxicity (Surrogate) | Hydrotropes are not toxic to reproduction. | Data on the class of chemicals. | ewg.org |
Human Health Risk Assessment
The human health risk associated with this compound is generally considered to be low due to its low toxicity profile. ashland.com Human health risk assessments consider the inherent hazards of a substance along with potential exposure scenarios. ashland.com For this compound, it is noted that while it may possess potentially harmful properties, this does not automatically pose a risk without understanding the level of exposure. ashland.com
In industrial settings, worker exposure to this compound can occur during manufacturing, loading, unloading, sampling, or maintenance operations. ashland.com The primary routes of occupational exposure are inhalation of dust or aerosols and dermal contact. ilo.orgechemi.com
To minimize worker exposure, it is recommended that this compound be manufactured and handled in closed processes as much as possible. ashland.com Further risk management measures include:
Engineering Controls: Use of adequate general and local exhaust ventilation to keep airborne concentrations low is a primary control measure. echemi.comaksci.com Facilities should also be equipped with eyewash fountains. aksci.com
Personal Protective Equipment (PPE): When there is a potential for exposure, the proper use of PPE is crucial. ashland.com This includes protective gloves, safety goggles or glasses with side protection, and, where necessary, a NIOSH- or CEN-certified respirator. ilo.orgechemi.comaksci.com
Hygiene Practices: Workers should wash their hands before breaks and immediately after handling the product and should not eat, drink, or smoke in work areas. ilo.orgaksci.com
Despite its use in industrial settings, no specific occupational exposure limits (OELs) from major regulatory bodies like OSHA, NIOSH, or ACGIH have been established for this compound. aksci.comegle.state.mi.us Based on good manufacturing processes and industrial hygiene practices, the occupational health risk associated with this compound is considered to be low. ashland.com
Consumers are primarily exposed to this compound through the use of household cleaning and personal care products. ashland.com It is used in a wide array of products, including liquid household detergents, shampoos, hair conditioners, and liquid hand soaps. federalregister.govashland.com The main routes of consumer exposure are dermal contact during use and, to a lesser extent, oral exposure from residues on hands or surfaces. ashland.com
The OECD SIDS (Screening Information Data Set) Assessment estimated the highest human exposures resulting from personal care product use. federalregister.gov These estimates are as follows:
Shampoos and hair conditioners: 0.02-0.14 mg/kg/day federalregister.gov
Liquid face and hand soaps: 0.11-0.17 mg/kg/day federalregister.gov
Cleaning products (residuals on clothing): 0.01-0.08 mg/kg/day federalregister.gov
Given the low toxicity of this compound, the risk to human health from these consumer exposures is considered unlikely. ashland.com
Table 2: Estimated Consumer Exposure to this compound
| Product Category | Estimated Exposure Range (mg/kg/day) | Source |
|---|---|---|
| Shampoos and Hair Conditioners | 0.02 - 0.14 | federalregister.gov |
| Liquid Face and Hand Soaps | 0.11 - 0.17 | federalregister.gov |
| Cleaning Products (residuals) | 0.01 - 0.08 | federalregister.gov |
This compound is subject to various regulatory frameworks and safety standards globally. It is listed on several national chemical inventories, including:
Australian Inventory of Chemical Substances (AICS) ashland.com
China - Chemical Inventory of Existing Chemical Substances (IECSC) ashland.com
Environment Canada - Domestic Substances List (DSL) ashland.comspectrumchemical.com
In the United States, the EPA has established an exemption from the requirement of a tolerance for residues of this compound when used as an inert ingredient in specific antimicrobial pesticide formulations applied to food-contact surfaces at concentrations up to 500 parts per million (ppm). federalregister.gov It is also permitted for use as an indirect food additive in adhesives and paper products. cosmeticsinfo.org
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound in cosmetics. cosmeticsinfo.org They concluded that it is safe for use in cosmetic and personal care products in the current practices of use and concentration, provided the products are formulated to be non-irritating. cosmeticsinfo.org
Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), substances are classified according to their physical, health, and environmental hazards. ashland.com For this compound, the GHS classification includes a "Warning" signal word, with precautionary statements advising the use of eye and skin protection. ashland.com
Applications of Sodium Xylenesulfonate in Specialized Research Fields
Role in Advanced Materials Science and Engineering
In the realm of materials science and engineering, sodium xylenesulfonate serves as a critical agent in the formulation and processing of various products, from cleaning technologies to the paper and adhesives industries.
This compound is a fundamental ingredient in the formulation of a wide array of detergent and cleaning products. ataman-chemicals.com Its primary role is that of a hydrotrope, an organic compound that enhances the ability of water to dissolve other molecules, particularly those that are poorly soluble or hydrophobic. ashland.comsantos.com This capability is central to creating complex and concentrated cleaning formulations. ataman-chemicals.comnbinno.com
The compound is amphiphilic, possessing both a hydrophilic anionic sulfonate group and a hydrophobic benzene-based segment. santos.com However, unlike typical surfactants, its hydrophobic part is generally too small to cause spontaneous self-aggregation into micelles. ataman-chemicals.com Instead, it functions as a coupling agent, effectively creating a homogeneous and stable mixture from otherwise incompatible ingredients and preventing phase separation. nbinno.comzbruxing.com
Its function as a solubilizer allows for the incorporation of high percentages of inorganic builders and other surfactants into a stable aqueous solution, often without the need for organic solvents. This leads to the production of effective, concentrated heavy-duty cleaners. nbinno.com Furthermore, it acts as a viscosity reducer in concentrated liquid formulas, improving their flow properties. ataman-chemicals.com In powdered detergents, it serves as an anti-caking agent, ensuring the product remains free-flowing. nbinno.comexsyncorp.com It also functions as a cloud point depressant, which lowers the temperature at which a solution becomes cloudy, thereby enhancing the product's stability across a wider range of temperatures. ataman-chemicals.comzbruxing.com
Table 1: Key Formulation Principles of this compound in Detergents
| Principle | Function | Benefit in Formulation |
|---|---|---|
| Hydrotropy | Increases the aqueous solubility of poorly soluble organic compounds. ashland.com | Enables the creation of highly concentrated and effective cleaning products. nbinno.com |
| Coupling Agent | Binds incompatible ingredients to create a stable, homogeneous solution. zbruxing.compadidehshimi.com | Prevents phase separation and ensures all components work synergistically. nbinno.com |
| Viscosity Reducer | Lowers the viscosity of concentrated surfactant solutions. ataman-chemicals.com | Improves the handling, processing, and pourability of liquid products. |
| Cloud Point Depressant | Lowers the temperature at which surfactants phase out of solution. zbruxing.com | Enhances the stability and clarity of liquid formulations over a broad temperature range. |
| Anti-Caking Agent | Prevents clumping in powdered products. nbinno.comexsyncorp.com | Ensures powdered detergents remain free-flowing for consistent dosing and use. nbinno.com |
Within the textile industry, this compound is utilized in various processes, including as a component in degreasing compounds and printing pastes. ashland.com Its role is primarily associated with ensuring the stability and uniform application of dyes and other treatment chemicals.
Dispersing agents are critical in dyeing processes to ensure that dye particles remain evenly distributed in a solution, preventing them from clumping or settling. ayshzj.com As a powerful hydrotrope and coupling agent, this compound helps maintain the homogeneity of the dye bath. It acts as a solubilizer in printing pastes, ensuring that the various components, such as pigments and thickeners, form a stable and uniform mixture. exsyncorp.com This stability is essential for achieving consistent and even color application on fabrics. While compounds like sodium lignosulfonate and sodium methylene (B1212753) bis naphthalene (B1677914) sulfonate are well-documented as primary dye dispersants, the fundamental solubilizing action of this compound contributes to similar outcomes in maintaining the dispersion of dye particles. researchgate.netlignosulfonate.com
This compound is employed in the paper industry as a hydrotropic agent for the extraction of lignin (B12514952) and pentosans from lignocellulosic biomass. ashland.comexsyncorp.com Lignin is a complex polymer that binds cellulose (B213188) fibers together, and its removal is a crucial step in the papermaking process. ligninchina.com Hydrotropic pulping with this compound offers a method to selectively dissolve and remove lignin.
Recent research highlights its application in advanced extraction techniques. A 2025 study utilized accelerated solvent extraction (ASE) assisted by this compound to extract high-purity lignin from sugarcane bagasse. nih.gov The research demonstrated that by optimizing process variables, it is possible to balance lignin extraction efficiency with purity. For instance, a higher concentration of the compound led to greater extraction efficiency but lower purity, whereas a lower concentration over a longer period yielded lignin with very high purity (97.61%). nih.gov This high-purity lignin exhibited valuable antioxidant and antibacterial properties. nih.gov Another study from 2023 showed that this compound can be used to fractionate Kraft lignin into different grades based on molecular weight and functional groups, indicating its utility in not just primary extraction but also in the refinement of lignin for specialized applications. nih.gov
Table 2: Research Findings on Lignin Extraction using this compound (SXS)
| Study Parameter (SXS Conc., Temp., Time) | Lignin Extraction Efficiency (%) | Lignin Purity (%) | Key Outcome |
|---|---|---|---|
| 20% SXS, 200°C, 1 hr | 66.18 | Lower (due to contamination) | Peak extraction efficiency achieved. nih.gov |
This compound is incorporated as an additive in various glue formulations, with specific mention of its use in the leather industry. ashland.comexsyncorp.com Its function in adhesives is tied to its inherent properties as a hydrotrope and stabilizer. While detailed mechanisms in specific glue formulations are proprietary, its role can be inferred from its chemical behavior. It likely acts as a coupling agent to ensure the compatibility and stability of the different polymers and resins within the adhesive mixture. It may also modify the viscosity of the formulation to achieve optimal application consistency and act as a wetting agent to improve the spreading of the glue on a substrate, thereby promoting better adhesion. ataman-chemicals.comashland.com Its use is also noted in adhesives intended for food packaging. cosmeticsinfo.org
Contributions to Pharmaceutical and Biotechnological Research
The unique solubilizing properties of this compound make it a compound of interest in pharmaceutical and biotechnological research, particularly in addressing challenges related to compound solubility.
A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can hinder their formulation and bioavailability. This compound functions as a hydrotropic solubilizing agent that can increase the concentration of these poorly soluble compounds in aqueous solutions. exsyncorp.com
Research has explored this application, including a study on the hydrotropic action of this compound on the solubility of lecithin (B1663433), a key component of cell membranes. nih.gov The study confirmed that this compound effectively increases the solubility of lecithin through a cooperative association mechanism that differs from the micellization of conventional surfactants. nih.gov This ability to solubilize complex and poorly soluble organic molecules in water is a critical function that can be leveraged in the development of liquid pharmaceutical formulations and in biotechnological research. santos.com
Electrochemical and Photoelectrochemical Applications
The electrochemical and photoelectrochemical degradation of this compound in aqueous solutions is an area of research focused on its environmental fate and potential for remediation. These processes involve the breakdown of the compound into simpler, less harmful substances through the application of electrical current and/or light.
Photoelectrochemical degradation has been shown to be an effective method for the mineralization of this compound. researchgate.net In one study, the addition of sodium hypochlorite (B82951) (NaClO) to a sodium perchlorate (B79767) (NaClO4) solution was found to accelerate the photoelectrochemical degradation of this compound in the presence of a Ti/TiO2/RuO2 anode under UV irradiation. researchgate.net Total mineralization was reported to be achievable with this process. researchgate.net
Research on a similar compound, sodium p-cumenesulfonate (SCS), provides further insight into the potential degradation pathways. Studies on SCS have explored its degradation through electrochemical, photochemical, and photoelectrochemical methods in various aqueous solutions. nih.govnih.gov It was found that the electroreduction and photodecomposition of NaClO4 can lead to the formation of reactive radical species such as Cl•, Cl2•−, ClO•−, ClO2•−, and ClO3•−, which are instrumental in the degradation of the organic compound. nih.govnih.gov
The efficiency of these degradation processes is dependent on several factors, including the composition of the supporting electrolyte, the properties of the electrode materials, current intensity, and the wavelength of UV radiation. researchgate.net For instance, the complete mineralization of SCS was achieved in a photoelectrochemical reactor using a UV immersion lamp. nih.govnih.gov
The following table summarizes key findings from a study on the photoelectrochemical treatment of sodium p-cumenesulfonate, which can be considered indicative of the processes involved in this compound degradation.
Parameters for Total Mineralization of Sodium p-Cumenesulfonate
| Parameter | Value |
|---|---|
| Reactor Type | Photoelectrochemical reactor with UV immersion lamp |
| UV Lamp Power | 15 W |
| Time for Total Mineralization | 135 minutes |
| Current Intensity | 350 mA |
| Power Consumption | Approximately 1.2 kWh per g of TOC removed |
These findings underscore the potential of advanced oxidation processes for the decomposition of aromatic sulfonates like this compound in aqueous environments. The primary degradation pathway for monoaromatic phenyl sulfonates is suggested to be desulfonation, involving the cleavage of the sulfonate group from the aromatic ring. acs.orgnih.gov
Current Challenges and Future Perspectives in Sodium Xylenesulfonate Research
Addressing Complex Hydrotrope Mechanisms and Interactions
A primary challenge in the field of hydrotropy is the incomplete understanding of the precise mechanisms by which compounds like sodium xylenesulfonate solubilize hydrophobic molecules. Unlike traditional surfactants that form well-defined micelles above a critical micelle concentration (CMC), hydrotropes exhibit more complex and debated behaviors. wikipedia.org Research suggests that hydrotropes self-aggregate in a stepwise process, forming smaller, less-cooperative structures than micelles. wikipedia.org
Studies on the interaction between this compound and the phospholipid lecithin (B1663433) revealed that the association is cooperative between the two molecules and occurs without the abrupt phase change characteristic of surfactant micellization. nih.gov This indicates a fundamentally different solubilization pathway. The central challenge lies in elucidating the nature of these hydrotrope-solute aggregates. One theory posits that the planarity of the hydrotrope's hydrophobic part is a key factor in the solubilization mechanism. wikipedia.org
Recent computational studies using molecular dynamics simulations on similar hydrotropes, such as sodium cumene (B47948) sulfonate, have provided deeper insights. These models show that above a minimum hydrotrope concentration (MHC), hydrotropes begin to form micelle-like aggregates that can encapsulate insoluble drug molecules. acs.orgnih.govacs.org The dominant force in these interactions appears to be van der Waals forces between the hydrotrope and the solute. acs.orgnih.gov Furthermore, some research suggests that the clustering of the hydrotrope is induced by the solute itself, and that pre-aggregation of the hydrotrope can actually be detrimental to the solubilizing effect. rsc.org A key future perspective is the continued use of these advanced simulation techniques to build a definitive model of hydrotropic action, which could allow for the design of more efficient and selective hydrotropes.
Developing Sustainable Synthesis Routes
The conventional synthesis of this compound relies on petrochemical feedstocks. The process involves the sulfonation of xylene, an aromatic hydrocarbon derived from crude oil, followed by neutralization with a base like sodium hydroxide (B78521). wikipedia.orgechemi.com This dependence on fossil fuels presents a significant challenge from a sustainability perspective. kuleuven.be
Future research is focused on developing synthesis routes that utilize renewable, bio-based feedstocks. A promising avenue is the valorization of lignin (B12514952), the most abundant natural aromatic biopolymer on Earth. dutchbiorefinerycluster.nl Lignin is a major byproduct of the paper and pulping industry and represents a potential sustainable source of aromatic platform chemicals. nih.govieabioenergy.com While this compound is currently used to help fractionate and process lignin, a key future goal is to reverse this relationship: using lignin as the starting material to produce bio-based aromatic sulfonates. nih.gov
Research into other bio-based surfactants provides a blueprint for this transition. For example, novel sulfonated anionic surfactants have been successfully synthesized from renewable resources such as oleic acid and furoic acid. pku.edu.cnnih.gov These studies demonstrate the viability of creating surfactant molecules from non-petroleum sources. Applying these principles to produce a bio-based this compound from a source like lignin remains a critical and ambitious goal for green chemistry.
| Feedstock Category | Current/Future | Description |
| Petroleum | Current | Xylene is derived from crude oil and is the primary feedstock for current this compound production via sulfonation. echemi.com |
| Bio-based Oils/Acids | Future | Research has shown the feasibility of producing other sulfonated surfactants from feedstocks like oleic acid, demonstrating a potential pathway for renewable alternatives. pku.edu.cn |
| Lignin | Future | As an abundant, renewable source of aromatic compounds, lignin is a key target for valorization into chemicals like xylene, which could then be used to produce bio-based this compound. dutchbiorefinerycluster.nl |
Exploring Novel Applications in Emerging Technologies
While established in cleaning and personal care products, the unique properties of this compound are being explored for novel applications in emerging technologies. atamanchemicals.comdolphinpharma.com A significant challenge is to move beyond its role as a simple additive and leverage its hydrotropic effects to solve complex technical problems.
One of the most promising new areas is in energy storage. In a recent study, this compound was used to dramatically increase the aqueous solubility of redox-active organic compounds for use in aqueous flow batteries. acs.org This addresses a critical limitation in the development of next-generation, grid-scale energy storage systems.
| Redox-Active Compound | Solubility (without SXS) | Solubility (with 20 wt% SXS) | Increase |
| 4-OH-TEMPO | 1.18 M | 1.99 M | ~69% |
| Data from a study on increasing the solubility of compounds for aqueous flow batteries. acs.org |
Another emerging application is in biorefining and the circular economy. This compound has been effectively used as a hydrotropic agent to fractionate Kraft lignin, a complex biopolymer that is notoriously difficult to process. nih.gov This allows for the separation of lignin into more defined, higher-value fractions that can be used to create other chemicals and materials, contributing to a more complete utilization of biomass. nih.gov
Furthermore, this compound is being applied in enhanced oil recovery (EOR) processes. In these applications, it acts as a coupling agent to improve the stability and performance of surfactant systems that are injected into oil reservoirs to recover trapped hydrocarbons. google.comgoogle.com
Refining Environmental and Health Risk Assessments
This compound is generally considered to have a low environmental and health risk profile. ashland.com It is classified as readily biodegradable, with studies showing degradation of 74% in 15 days and over 80% in 28 days. santos.com It also has a low potential for bioaccumulation, supported by a low octanol-water partition coefficient (log Kow = -3.12). ashland.com Risk assessments conducted for various global regions conclude that the predicted environmental concentration (PEC) in surface waters is well below the predicted no-effect concentration (PNEC), indicating a low risk to aquatic organisms. oup.comheraproject.com
The ongoing challenge is not to overturn this assessment, but to refine it with more granular data. For instance, while aerobic biodegradation is well-documented, data on its fate in anaerobic (oxygen-free) environments, such as in some sediments or wastewater treatment stages, is less available. oup.com Future research will likely focus on closing these specific data gaps to create a more complete life-cycle assessment. Another perspective involves ensuring that as new, potentially bio-based synthesis routes are developed, these novel products undergo similarly rigorous environmental and health assessments to confirm they maintain or improve upon the safety profile of the current substance.
| Parameter | Value/Conclusion | Reference |
| Aquatic Toxicity | Low toxicity to aquatic organisms | ashland.com |
| Biodegradation | Readily biodegradable | ashland.comsantos.com |
| Bioaccumulation Potential | Not potentially bioaccumulative (log Kow = -3.12) | ashland.com |
| PBT Assessment | Not considered to be Persistent, Bioaccumulative, or Toxic (PBT) | santos.com |
| Primary Environmental Compartment | Surface Waters | oup.com |
Integration with Computational Chemistry and Modeling Approaches
The complexity of hydrotropic mechanisms (as discussed in 9.1) makes them an ideal candidate for exploration using computational chemistry and molecular modeling. These in silico approaches offer a powerful way to visualize and analyze molecular interactions at a level of detail that is difficult to achieve through physical experiments alone.
A significant future direction is the increasing use of molecular dynamics (MD) simulations to study the aggregation of this compound and its interaction with various solutes. acs.orgnih.gov These simulations can map out the energy landscapes of these interactions, helping to identify the key forces (e.g., van der Waals, electrostatic) that drive solubilization. acs.orgnih.gov This approach was recently used to compare the hydrotropic efficiency of ATP against this compound, revealing that ATP's superior performance may be linked to its inherent propensity for self-aggregation. nih.gov
Beyond mechanistic studies, computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling are being developed. researchgate.net QSAR models aim to establish a mathematical link between the chemical structure of a hydrotrope and its solubilizing efficiency. researchgate.net By developing and validating these models, researchers can screen large virtual libraries of potential new hydrotropic molecules to identify candidates with enhanced properties, accelerating the design of next-generation, sustainable, and highly efficient hydrotropes for specialized applications. researchgate.net
Q & A
Q. What are the key physicochemical properties of sodium xylenesulfonate relevant to experimental design?
this compound (C₈H₉NaO₃S; MW 208.21) is a hydrotropic agent with solubility in water and polar solvents. Its sulfonate group enhances solubility of hydrophobic compounds in aqueous systems, making it critical for phase behavior studies. Researchers should characterize purity (e.g., via HPLC or NMR) due to isomer variability (ortho, meta, para; 65% technical grade reported ). Key parameters include critical micelle concentration (CMC) and pH stability (stable in neutral to alkaline conditions) .
Q. How does this compound function as a hydrotrope in colloidal systems?
SXS disrupts water structure via sulfonate-headgroup interactions, reducing interfacial tension and enhancing solubility of nonpolar solutes. Methodologically, phase solubility studies (e.g., Higuchi or Loftsson methods) quantify hydrotropic efficiency. For reproducibility, control ionic strength and temperature, as these affect CMC . Compare with structurally similar hydrotropes (e.g., sodium toluenesulfonate) to isolate isomer-specific effects .
Q. What are standard protocols for assessing acute toxicity in aquatic models?
The Daphnia magna acute toxicity test (OECD 202) is widely used. For SXS, EC₅₀ values should be determined under standardized conditions (e.g., 48-hour exposure, pH 7–8). Note that technical-grade SXS may contain impurities affecting toxicity; purity must be verified (≥93% recommended ). Parallel testing with sodium dodecyl sulfate (SDS) as a reference surfactant improves interpretability .
Advanced Research Questions
Q. How can conflicting results in dermal carcinogenicity studies of SXS be resolved?
The NTP dermal study (1998) reported dose-dependent skin discoloration in rats but no neoplastic lesions . Contradictions may arise from differences in exposure duration, vehicle composition, or isomer ratios. To reconcile
- Conduct isomer-specific toxicity assays (e.g., meta-xylene sulfonate vs. para).
- Use advanced histopathology (e.g., immunohistochemistry for oxidative stress markers).
- Compare metabolic activation pathways across species (rat vs. human skin models) .
Q. What methodological challenges arise in quantifying SXS biodegradability, and how can they be addressed?
The Modified Sturm Test (OECD 301B) measures CO₂ evolution, but SXS’s sulfonate group resists microbial degradation, leading to false negatives. Mitigation strategies:
- Use isotope-labeled SXS (¹⁴C) for precise tracking.
- Combine with acclimated microbial consortia from detergent-contaminated sites .
- Validate via LC-MS/MS to detect intermediate metabolites (e.g., xylenols) .
Q. How should researchers design studies to evaluate SXS as a solubilizer in drug delivery systems?
- Experimental Design : Use a factorial design varying SXS concentration (1–10% w/v), drug hydrophobicity (logP 2–5), and pH (4–8).
- Analytics : Monitor solubility via UV-Vis spectroscopy and stability via accelerated stability testing (40°C/75% RH).
- Contradictions : Address literature gaps on SXS-protein interactions (e.g., via circular dichroism to assess conformational changes) .
Q. What analytical techniques are optimal for characterizing SXS in complex matrices?
- Quantitative NMR (qNMR) : Resolves isomer ratios and quantifies purity without derivatization .
- Ion Chromatography (IC) : Detects sulfonate degradation products (e.g., sulfate ions) .
- Mass Spectrometry Imaging (MSI) : Maps SXS distribution in biological tissues (e.g., dermal penetration studies) .
Methodological Guidance for Literature Synthesis
Q. How to address inconsistencies in historical toxicological data on SXS?
- Systematic Review : Use PRISMA guidelines to categorize studies by dose, duration, and model system.
- Meta-Analysis : Pool data from NIH/NTP studies and industry reports , adjusting for methodological heterogeneity (e.g., use of technical vs. pure grade).
- Gap Identification : Note the lack of chronic inhalation studies and endocrine disruption assays .
Q. What strategies improve reproducibility in hydrotropy experiments with SXS?
- Standardize Grade : Use ≥98% purity (HPLC-validated) to minimize isomer variability.
- Control Humidity : SXS is hygroscopic; store in desiccators and pre-dry before use.
- Report Negative Data : Publish phase diagrams where SXS fails to solubilize targets to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
